5-bromo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide
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Overview
Description
5-bromo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide is a chemical compound with immense potential in scientific research. This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Synthesis Analysis
The synthesis of this compound could involve a Suzuki coupling reaction . This reaction is used to produce intermediates, which are then subjected to Suzuki-Miyaura coupling with corresponding boronic esters to produce the key intermediates . These intermediates then undergo a deprotection reaction to afford the final compounds .Molecular Structure Analysis
The molecular structure of 5-bromo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide is complex and involves several functional groups. The compound contains a pyridine ring, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Scientific Research Applications
- Researchers have investigated indole derivatives for their antiviral potential. For instance, methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate exhibited inhibitory activity against influenza A virus .
- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potency against Coxsackie B4 virus .
- Imidazole-containing compounds, including indole derivatives, have been explored as anti-HIV agents. Molecular docking studies revealed promising interactions with HIV-1 .
- Indole derivatives have been associated with various other activities, such as anti-inflammatory, anticancer, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial effects .
- Given the diverse biological activities of indole derivatives, further exploration is warranted. These compounds may hold promise for newer therapeutic possibilities .
Antiviral Activity
Anti-HIV Properties
Antimicrobial Potential
Other Biological Activities
Potential Therapeutic Applications
Future Directions
The future directions for research on 5-bromo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide are promising. This compound offers fascinating opportunities for exploration and application in various fields. The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Mechanism of Action
Mode of Action
It is known that many heterocyclic compounds, such as imidazole, have a broad range of chemical and biological properties . They can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Many heterocyclic compounds are known to interact with various biochemical pathways, leading to a variety of downstream effects .
Pharmacokinetics
Many heterocyclic compounds are known to have good solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Many heterocyclic compounds are known to have a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
5-bromo-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS/c17-15-4-14(8-19-9-15)16(21)20-6-11-3-13(7-18-5-11)12-1-2-22-10-12/h1-5,7-10H,6H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHKEIWNNYZFAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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